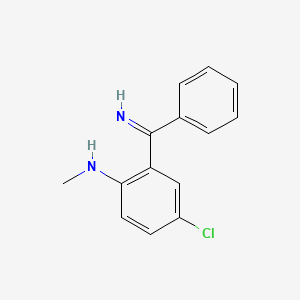

2-(Methylamino)-5-chlorobenzophenone imine

概述

描述

2-(Methylamino)-5-chlorobenzophenone imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond (C=N)

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-5-chlorobenzophenone imine typically involves the condensation of 2-(Methylamino)-5-chlorobenzophenone with an appropriate amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine bond. Commonly used acids include hydrochloric acid or acetic acid. The reaction mixture is often heated to accelerate the condensation process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

2-(Methylamino)-5-chlorobenzophenone imine undergoes various chemical reactions, including:

Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

Reduction: The imine can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Oximes and nitriles.

Reduction: Amines.

Substitution: Various substituted benzophenone derivatives.

科学研究应用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- 2-(Methylamino)-5-chlorobenzophenone imine serves as an important intermediate in the production of anxiolytic medications such as diazepam and estazolam. It is formed during the base-catalyzed hydrolysis of diazepam, where it decomposes into various products including itself and other derivatives .

- Synthesis Pathways

Case Study 1: Hydrolysis of Diazepam

A study published in the Journal of Pharmaceutical Sciences detailed the formation of this compound during the hydrolysis of diazepam in a sodium hydroxide solution. The concentration of sodium hydroxide was found to affect the yield of this compound relative to other by-products .

Case Study 2: Stability in Formaldehyde Solutions

Research on benzodiazepines highlighted the stability of this compound when exposed to formaldehyde solutions. The study emphasized the need for caution when interpreting drug concentrations post-exposure due to potential reactions forming new products .

作用机制

The mechanism of action of 2-(Methylamino)-5-chlorobenzophenone imine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

相似化合物的比较

Similar Compounds

2-(Methylamino)-5-chlorobenzophenone: The parent compound without the imine group.

2-(Methylamino)-5-chlorobenzophenone oxime: The oxime derivative formed by the oxidation of the imine.

2-(Methylamino)-5-chlorobenzophenone nitrile: The nitrile derivative formed by further oxidation of the oxime.

Uniqueness

2-(Methylamino)-5-chlorobenzophenone imine is unique due to the presence of both the imine and chlorine functional groups

生物活性

2-(Methylamino)-5-chlorobenzophenone imine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This compound is primarily recognized as an intermediate in the synthesis of various pharmaceuticals, notably diazepam, where it forms during the alkaline hydrolysis of the drug. Understanding its biological activity is crucial for assessing its safety and efficacy in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C14H12ClN

- Molecular Weight : 245.71 g/mol

- CAS Number : 1022-13-5

- Physical Properties :

- Melting Point : 93-95 °C

- Density : 1.2 g/cm³

- Boiling Point : 421.9 °C

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The imine functional group can participate in nucleophilic addition reactions, potentially influencing enzyme activity and cellular processes.

Enzyme Inhibition

Research indicates that derivatives of benzophenone compounds, including this compound, exhibit enzyme inhibition properties. For example, studies have shown that certain benzophenone derivatives can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancers .

Study on Diazepam Metabolism

A notable study focused on the metabolic pathway of diazepam revealed that during alkaline hydrolysis, this compound is formed alongside other metabolites. This study employed high-performance liquid chromatography (HPLC) and mass spectrometry to characterize the compound's formation and stability under different conditions . The findings indicate that understanding this metabolic pathway is crucial for evaluating the safety and efficacy of diazepam as well as its by-products.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of benzophenone derivatives on cancer cell lines. While specific data on this compound's activity is sparse, related compounds have shown promising results in inhibiting cancer cell proliferation, suggesting a potential avenue for further research into this compound's biological effects .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClN |

| Molecular Weight | 245.71 g/mol |

| Melting Point | 93-95 °C |

| Density | 1.2 g/cm³ |

| Biological Activity | Enzyme inhibition, potential antimicrobial activity |

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-(methylamino)-5-chlorobenzophenone imine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclocondensation of intermediates like 2-(bromoacetamido)-5-chlorobenzophenone with amines (e.g., hydroxylamine or ammonia) under reflux conditions. Key variables include solvent choice (ethanol, pyridine), temperature (reflux at ~80–100°C), and stoichiometric ratios. For example, hydroxylamine hydrochloride in pyridine/ethanol yields oxime intermediates, which are further processed via cyclization . Purification often involves recrystallization from ether/petroleum ether mixtures to isolate crystalline products (e.g., MP 164–167°C) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for tracking reaction progress and detecting byproducts. Structural confirmation requires UV-Vis spectroscopy (λmax ~250–280 nm for aromatic systems), mass spectrometry (MS) for molecular ion detection (e.g., m/z 328.80), and <sup>1</sup>H NMR for resolving methylamino and imine proton environments (δ 2.5–3.5 ppm for N–CH3) .

Advanced Research Questions

Q. How does alkaline hydrolysis of diazepam generate this compound, and what mechanistic insights explain this degradation pathway?

- Methodological Answer : Under strong alkaline conditions (≥1 M NaOH in ethanol), diazepam undergoes nucleophilic attack at the imine bond, forming this compound as a transient intermediate. Kinetic studies show imine stability increases with NaOH concentration, but prolonged hydrolysis leads to further degradation into 2-(methylamino)-5-chlorobenzophenone. Mechanistic analysis requires monitoring pH-dependent intermediates via time-resolved HPLC and comparing <sup>13</sup>C NMR shifts to confirm bond cleavage sites .

Q. What strategies minimize side reactions (e.g., racemization or over-alkylation) during the synthesis of benzodiazepine intermediates like this compound?

- Methodological Answer : Racemization is mitigated by using chiral auxiliaries (e.g., L-proline derivatives) during cyclocondensation. Over-alkylation is controlled via stepwise addition of bromoacetamido precursors and low-temperature (-10°C) imine formation. Solvent polarity also plays a role: non-polar solvents (e.g., isopropyl ether) reduce undesired nucleophilic substitutions. Post-reaction quenching with ice-water mixtures improves selectivity .

Q. How can researchers profile and quantify trace impurities (e.g., 5-chloro-2-(methylamino)benzophenone) in active pharmaceutical ingredients (APIs) containing this imine?

- Methodological Answer : Impurity profiling requires reversed-phase HPLC with UV detection (230–260 nm) and calibration against certified reference standards (e.g., LGC Standards MM0023.01-0025). Mass spectrometric fragmentation patterns (m/z 231.68 for the de-iminated byproduct) differentiate impurities from the parent compound. For quantification, spike recovery experiments in API matrices validate method accuracy (RSD <2%) .

Q. What solvent systems optimize the imine’s stability during long-term storage or catalytic studies?

- Methodological Answer : Stability studies in aprotic solvents (e.g., dimethylformamide, DMF) show minimal degradation over 30 days at 4°C. Protic solvents (e.g., methanol) induce hydrolysis, with degradation rates quantified via Arrhenius modeling (activation energy ~45 kJ/mol). For catalytic applications, methyl ethyl ketone (MEK) balances solubility and stability, achieving >95% recovery after 72 hours .

Q. Contradictions and Research Gaps

- Evidence Conflict : While emphasizes ammonia for imine cyclization, uses hydroxylamine, leading to divergent intermediates (oximes vs. direct imines). Researchers must validate pathway compatibility with target benzodiazepines (e.g., alprazolam vs. diazepam).

- Unresolved Challenge : The imine’s photostability under UV light remains unstudied, posing risks for photodegradation in drug formulations. Accelerated aging studies with UV-Vis monitoring are recommended.

属性

IUPAC Name |

2-(benzenecarboximidoyl)-4-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBUYDHSWMGPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971434 | |

| Record name | 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5606-40-6 | |

| Record name | 4-Chloro-2-(iminophenylmethyl)-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)-5-chlorobenzophenone imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。